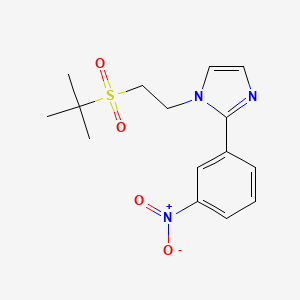![molecular formula C8H9N3O2 B7445334 N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide](/img/structure/B7445334.png)
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with appropriate reagents to introduce the prop-2-enamide group. One common method involves the use of acylation reactions, where the carboxylic acid is first converted to an acyl chloride, followed by reaction with an amine to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridazinone ring.
Scientific Research Applications
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features but different functional groups.
2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide: Another pyridazinone derivative with distinct pharmacological properties.
Uniqueness
N-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(6-oxo-1H-pyridazin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)9-5-6-3-4-8(13)11-10-6/h2-4H,1,5H2,(H,9,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBORIZDZBGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NNC(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(3-methyl-2-oxo-1H-benzimidazole-5-carbonyl)amino]butanoic acid](/img/structure/B7445252.png)
![2-[4-[[6-(Cyclopropylamino)pyridine-3-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7445254.png)
![Methyl 3-[(2-methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B7445257.png)
![1-[[2-(Methylsulfonylmethyl)phenyl]methylcarbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7445262.png)
![3-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7445273.png)
![2-[[(2-Hydroxy-2-methylbutyl)amino]methyl]-4,5-dimethylphenol](/img/structure/B7445276.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1-methylsulfonylpyrrolidin-3-amine](/img/structure/B7445282.png)
![1-(Oxan-4-yl)-3-[(4-phenoxypyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B7445287.png)

![4-[1-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B7445305.png)
![3-chloro-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]-2-methylaniline](/img/structure/B7445309.png)
![N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B7445314.png)
![3-[(2-Cyclopentylethylsulfonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7445318.png)
![5-[[(1,3,3-Trimethyl-2-oxoindole-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7445326.png)
